molecular formula C28H50O8 B13733930 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol CAS No. 32742-88-4

20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol

Cat. No.: B13733930
CAS No.: 32742-88-4
M. Wt: 514.7 g/mol
InChI Key: IZCAZGDGLZWLNZ-UHFFFAOYSA-N
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Description

20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol is a complex organic compound with a molecular formula of C28H50O8 This compound is characterized by the presence of an octylphenoxy group attached to a hexaoxaicosan backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol typically involves a nucleophilic aromatic substitution reaction. One common method involves the reaction of 4-octylphenol with a suitable polyether compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for introducing halogens.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol involves its interaction with cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol is unique due to its specific octylphenoxy group, which imparts distinct chemical and physical properties

Properties

CAS No.

32742-88-4

Molecular Formula

C28H50O8

Molecular Weight

514.7 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(4-octylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C28H50O8/c1-2-3-4-5-6-7-8-27-9-11-28(12-10-27)36-26-25-35-24-23-34-22-21-33-20-19-32-18-17-31-16-15-30-14-13-29/h9-12,29H,2-8,13-26H2,1H3

InChI Key

IZCAZGDGLZWLNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

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